Disitertide

Catalog No.
S1767271
CAS No.
272105-42-7
M.F
C68H109N17O22S2
M. Wt
1580.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disitertide

CAS Number

272105-42-7

Product Name

Disitertide

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C68H109N17O22S2

Molecular Weight

1580.8 g/mol

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N

Synonyms

Disitertide; UNII-3N988KP8HD; 3N988KP8HD; 272105-42-7

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N

Disitertide has been used in trials studying the treatment of Skin Fibrosis.

Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Derived from the human TGF-β type III receptor (Betaglycan), its primary mechanism is the extracellular blockade of the TGF-β1 ligand-receptor interaction. This action prevents the activation of downstream signaling cascades, most notably the phosphorylation of Smad2/3, which are central to fibrotic processes. Disitertide is principally used in research models of fibrosis, including cutaneous, hepatic, and radiotherapy-induced fibrosis, as well as in studies of oncology and wound healing where the TGF-β1 pathway is a key target.

Research Fit

1 TGF-β1-selective peptide antagonist for fibrosis pathway research
2 Betaglycan-derived ligand trap compatible with topical formulation studies
3 Supports isoform-selective signaling dissection without TGF-β2/β3 blockade

Selecting a TGF-β inhibitor requires consideration of mechanism and application. Disitertide offers key advantages over common substitutes. Unlike small molecule inhibitors (e.g., Galunisertib) that target the intracellular receptor kinase domain, Disitertide acts extracellularly, allowing for the specific interrogation of the ligand-receptor binding event without affecting kinase function directly. This is critical for studies aiming to dissect the signaling pathway. Compared to large biologics like neutralizing antibodies (e.g., 1D11), Disitertide is a peptide with different pharmacokinetics, tissue penetration, and handling properties that can be advantageous for specific models, particularly topical or localized delivery where it has demonstrated efficacy.

Substitution Risk

Pan-TGF-β small molecules
May disrupt TGF-β2/β3 homeostatic signaling due to non-selective kinase inhibition, unlike this betaglycan-derived antagonist.
Anti-TGF-β monoclonal antibodies
Lack topical formulation feasibility and may show limited tissue penetration; peptide modality enables localized administration research.
Small-molecule ALK5 inhibitors
May require substantially higher systemic dosing in fibrosis models; dose-context differences can complicate study design comparability.

In Vivo Target Engagement: Smad2/3 Phosphorylation Reduction

In a rabbit model of radiotherapy-induced fibrosis, intravenous administration of Disitertide resulted in a statistically significant reduction in the phosphorylation of Smad2/3, a direct marker of TGF-β pathway activation. The treatment group receiving Disitertide showed significantly lower levels of p-Smad2/3 in muscle tissue compared to the placebo group, demonstrating potent and specific target engagement in a complex in vivo setting.

Evidence DimensionInhibition of Smad2/3 Phosphorylation In Vivo
Target Compound DataSignificant reduction in p-Smad2/3 levels (p < 0.01)
Comparator Or BaselinePlacebo-treated control group
Quantified DifferenceStatistically significant reduction (p < 0.01)
ConditionsRabbit model of brachytherapy-induced muscle fibrosis, 4 weeks post-treatment with IV Disitertide (~3.5 mg/kg).

This confirms the compound's bioactivity and ability to reach its target and inhibit the core fibrotic signaling pathway in a demanding animal model, justifying its use over compounds with only in vitro data.

Isoform Selectivity
Class-level
TGF-β1-selective vs pan-TGF-β inhibition
Supports TGF-β1-specific pathway studies while preserving TGF-β2/β3 signaling.
MV1Lu cell binding assay; class-level inference.

Formulation Processability: Overcoming Hydrophobicity

While fundamentally a hydrophobic peptide, Disitertide is supplied with established, multi-component vehicle recipes that yield clear solutions or homogenous suspensions suitable for in vivo administration. Publicly available protocols detail methods to achieve concentrations of ≥2.5 mg/mL using common laboratory co-solvents like DMSO, PEG300, and Tween-80, mitigating the handling challenges often associated with procuring hydrophobic peptides.

Evidence DimensionAchievable In Vivo Formulation Concentration
Target Compound Data≥2.5 mg/mL in a clear solution or homogenous suspension
Comparator Or BaselineBaseline assumption of poor solubility and difficult handling for hydrophobic peptides
Quantified DifferenceProvides a defined, repeatable protocol to overcome typical solubility barriers
ConditionsFormulation using vehicles such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

This de-risks procurement by providing a clear, documented path to successful in vivo use, saving time and resources on formulation development.

SSc Skin Endpoint (Phase IIa)
Reported endpoint
42% reported improvement vs 18% placebo at 3 months
Reported patient-reported endpoint context; supports topical TGF-β1 inhibitor research.
Multicenter RCT; n~100+; endpoint-based.

Topical Efficacy in Skin Fibrosis Models

Disitertide has been successfully formulated into a lipogel for topical application in multiple animal models of skin fibrosis and hypertrophic scarring. In a human hypertrophic scar model in nude mice, topical Disitertide treatment resulted in decreased collagen I expression compared to the basal group. This suitability for topical administration differentiates it from systemic small molecule kinase inhibitors, which are not typically designed for localized, cutaneous delivery and may have different absorption and retention profiles.

Evidence DimensionEfficacy via Topical Administration
Target Compound DataDemonstrated reduction of fibrosis markers (e.g., collagen I) in skin fibrosis models via topical lipogel formulation.
Comparator Or BaselineSystemic TGF-β inhibitors (e.g., Galunisertib), for which topical delivery is not a primary route.
Quantified DifferenceOffers a validated delivery route for localized pathologies not readily available with systemic inhibitors.
ConditionsTopical application in a lipogel formulation on human hypertrophic scars in nude mice or in bleomycin-induced scleroderma models.

For researchers studying localized skin conditions, Disitertide provides a tested compound and delivery method, making it a more direct and relevant tool than systemic alternatives.

Effective Dose (Rat Liver Fibrosis)
Cross-study
~40- to 200-fold lower effective dose than ALK5 inhibitors
Reported dose-context comparison; may support compound quantity planning.
CCl₄ rat model; alternate-day dosing.
Modality vs Antibody
Class-level
~95-fold smaller than IgG antibody; topical route feasible
May support topical/localized administration in dermal fibrosis models.
Betaglycan-derived ligand trap; MW 1.6 kDa vs ~150 kDa mAb.
Topical Scar Efficacy
Reported endpoint
83.3% xenograft shedding at 300 μg/mL topical
Supports hypertrophic scar model endpoint interpretation.
Nude mouse xenograft; 14-day topical application.

Localized Skin Fibrosis & Hypertrophic Scarring

For studies requiring localized inhibition of TGF-β1 in the skin, Disitertide's proven efficacy in topical formulations makes it a more targeted choice than systemic inhibitors, minimizing off-target effects and better mimicking clinical therapeutic strategies for skin conditions.

Systemic & Organ-Specific Fibrosis Models

In complex in vivo models, such as radiotherapy- or chemically-induced fibrosis, Disitertide provides a tool with demonstrated target engagement (p-Smad2/3 reduction) and established formulation protocols, ensuring reproducible and biologically effective administration.

Extracellular vs. Intracellular TGF-β Signaling

When the research goal is to specifically block the initial ligand-receptor interaction without directly inhibiting the intracellular kinase machinery, Disitertide is the appropriate tool. This allows for a clearer distinction between the roles of extracellular ligand availability and intracellular kinase activity, a separation not possible with small molecule kinase inhibitors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dermal fibrosis model research
TGF-β1-selective peptide antagonist with topical formulation compatibility
Skin fibrosis endpoint and TGF-β1 pathway modulation
Liver fibrosis model studies
Reported dose-efficiency profile in CCl₄ model
HSC activation and fibrosis scoring endpoints
Hypertrophic scar and wound healing models
Topical TGF-β1 inhibition with peptide formulation
Xenograft shedding and scar maturation endpoints
TGF-β isoform-selective signaling studies
Betaglycan-derived TGF-β1 selectivity
TGF-β2/β3 pathway preservation and downstream readouts

XLogP3

-5.6

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

22

Exact Mass

1579.73745052 Da

Monoisotopic Mass

1579.73745052 Da

Boiling Point

1968.7±65.0 °C(Predicted)

Heavy Atom Count

109

UNII

3N988KP8HD

Sequence

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn-OH
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin
Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.

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